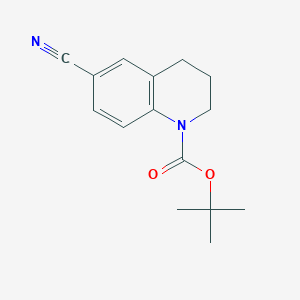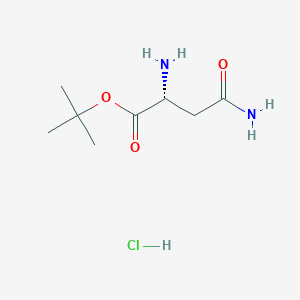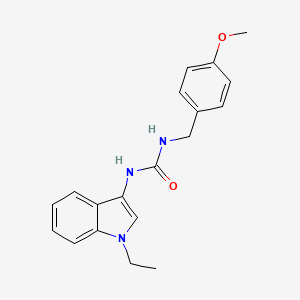![molecular formula C12H15BrFNO B2716000 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol CAS No. 331853-97-5](/img/structure/B2716000.png)
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol is an organic compound that contains bromine, fluorine, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde followed by a series of chemical reactions to introduce the piperidine ring and the hydroxyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine and fluorine atoms can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can produce various substituted derivatives.
Applications De Recherche Scientifique
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol: Similar in structure but with different functional groups.
3-Bromo-4-fluorophenylmethylamine: Contains the same aromatic ring but with an amine group instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the piperidine ring, which can confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-6-9(3-4-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMENTCLFQCEZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Methoxymethyl)phenyl]amino}pyridine-2-carbonitrile](/img/structure/B2715918.png)
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)


![(NZ)-4-chloro-N-oxido-N-[(thiophen-2-yl)methylidene]anilinium](/img/structure/B2715928.png)

![3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2715930.png)
![(E)-4-(Dimethylamino)-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2715931.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2715938.png)

![3-[(4-Chlorophenyl)methyl]-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2715940.png)
